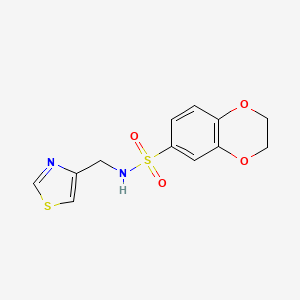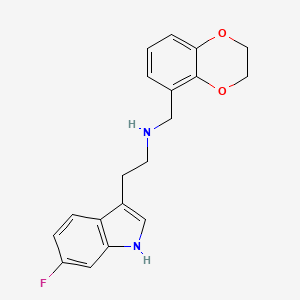![molecular formula C21H26N4O3 B7542530 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide](/img/structure/B7542530.png)
4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide, also known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCC belongs to the class of benzamide derivatives and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide is not fully understood. However, it has been suggested that it may act by modulating the activity of various neurotransmitters and receptors in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anti-addictive effects. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized in large quantities. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound has not been extensively studied in humans, which may limit its potential clinical applications.
Direcciones Futuras
There are several future directions for research on 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide. One area of interest is its potential use in treating drug addiction and withdrawal symptoms. Further studies are needed to determine the optimal dosage and treatment duration for this compound in this context. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Future studies should investigate the long-term effects of this compound on cognitive function and neuronal survival. Additionally, more research is needed to understand the mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects.
Métodos De Síntesis
The synthesis of 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide involves the reaction of 4-aminomethylbenzoic acid with 1-(2-methoxyphenyl)piperidin-4-ylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with trifluoroacetic acid (TFA) to obtain this compound as a white solid.
Aplicaciones Científicas De Investigación
4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been investigated for its neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been studied for its potential use in treating drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
4-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-28-19-5-3-2-4-18(19)25-12-10-17(11-13-25)24-21(27)23-14-15-6-8-16(9-7-15)20(22)26/h2-9,17H,10-14H2,1H3,(H2,22,26)(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHNOKILLKZTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)NCC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine](/img/structure/B7542451.png)
![4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542454.png)
![6-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7542459.png)
![3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542466.png)
![4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide](/img/structure/B7542468.png)
![N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7542480.png)
![4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide](/img/structure/B7542485.png)


![2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7542514.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542519.png)

![3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide](/img/structure/B7542548.png)
